molecular formula C11H7N3O2 B2653322 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 934605-31-9

5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2653322
CAS RN: 934605-31-9
M. Wt: 213.196
InChI Key: GRCXGRRNWGRISR-UHFFFAOYSA-N
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Description

4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It’s a nitrile precursor used to synthesize 1,2,4,5-tetrazines .


Synthesis Analysis

4-Cyanophenylacetic acid can be used as a reactant to prepare various compounds. For example, it can be used to prepare 4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile by copper-catalyzed reaction with 1-(2-aminoaryl)pyrrole in the presence of 2,2′-bipyridyl . It can also be used to prepare 4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile by one-pot three-component reaction with N-phenylbenzamidine and nitromethane via activation of C-H and N-H bonds .


Molecular Structure Analysis

The molecular formula of 4-Cyanophenylacetic acid is C9H7NO2. It has a molecular weight of 161.16 g/mol .


Chemical Reactions Analysis

4-Cyanophenylacetic acid can react with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts to synthesize 1,2,4,5-tetrazines .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole derivatives, similar in structure to "5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid," focuses on their structural and spectral characteristics. For instance, the combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveal their structural attributes through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in various fields, from material science to drug design (Viveka et al., 2016).

Biological Activity and Applications

The cytotoxicity and biological activity of pyrazole derivatives are of significant interest. Compounds like 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole derivatives in cancer research and therapy (Hassan et al., 2014).

Spectroscopic Studies and Nonlinear Optical Properties

Some pyrazole derivatives exhibit unique spectroscopic features and nonlinear optical properties, making them candidates for optical applications. The study of compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals insights into their structural, spectroscopic evaluations, and potential for nonlinear optical activity, which can be leveraged in developing new optical materials and devices (Tamer et al., 2015).

Safety and Hazards

4-Cyanophenylacetic acid is classified as Acute Tox. 4 Oral. It’s harmful if swallowed. Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a POISON CENTER/doctor if swallowed .

properties

IUPAC Name

3-(4-cyanophenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-6-7-1-3-8(4-2-7)9-5-10(11(15)16)14-13-9/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXGRRNWGRISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid

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